N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
CAS No.: 899726-55-7
Cat. No.: VC5045085
Molecular Formula: C24H21FN2O4S
Molecular Weight: 452.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899726-55-7 |
|---|---|
| Molecular Formula | C24H21FN2O4S |
| Molecular Weight | 452.5 |
| IUPAC Name | N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
| Standard InChI | InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27) |
| Standard InChI Key | XXMOKUCDFXLYFW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F |
Introduction
Molecular Formula
The molecular formula for N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is .
Structural Features
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Quinoline Core: The compound features a quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
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Substituents:
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A 4-fluorophenyl group attached to the nitrogen atom.
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Two methoxy groups located at the 6 and 7 positions of the quinoline ring.
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A 4-methylbenzenesulfonyl group at the 3 position.
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Synthesis Methods
The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions, including:
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Formation of the quinoline core through cyclization reactions.
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Introduction of the fluorophenyl and methoxy groups via electrophilic aromatic substitution.
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Sulfonation to attach the methylbenzenesulfonyl group.
Characterization Techniques
Characterization of this compound can be achieved using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): For molecular weight determination and structural elucidation.
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Infrared Spectroscopy (IR): To identify functional groups based on characteristic absorption bands.
Pharmacological Potential
Compounds with similar structures have been studied for their biological activities, including:
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Anticancer properties: Quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines.
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Antimicrobial activity: Some derivatives display significant activity against bacterial and fungal pathogens.
Research Findings
Recent studies have indicated that quinoline-based compounds can inhibit specific enzymes or pathways involved in disease processes, making them candidates for drug development.
Drug Development
The unique combination of functional groups in N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine suggests potential applications in:
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Targeted therapies for cancer treatment.
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Development of antimicrobial agents.
Future Research Directions
Further research is warranted to explore:
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Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
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Mechanistic studies to understand how this compound interacts with biological targets.
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